molecular formula C7H10O3 B12110654 2,4-Pentanedione, 3-(methoxymethylene)- CAS No. 71043-35-1

2,4-Pentanedione, 3-(methoxymethylene)-

Cat. No.: B12110654
CAS No.: 71043-35-1
M. Wt: 142.15 g/mol
InChI Key: JVJUIMLDVRHIOS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Pentanedione, 3-(methoxymethylene)- can be achieved through several methods. One common approach involves the reaction of 2,4-pentanedione with methoxymethylene chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for 2,4-Pentanedione, 3-(methoxymethylene)- are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

2,4-Pentanedione, 3-(methoxymethylene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxymethylene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2,4-Pentanedione, 3-(methoxymethylene)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Pentanedione, 3-(methoxymethylene)- involves its interaction with molecular targets through various pathways. For example, its enol form can participate in keto-enol tautomerism, which is a key feature in many of its chemical reactions . The compound’s ability to form stable enolates makes it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    2,4-Pentanedione: The parent compound, which lacks the methoxymethylene group.

    3-Methyl-2,4-pentanedione: A derivative with a methyl group instead of a methoxymethylene group.

    3-Phenylmethylene-2,4-pentanedione: Another derivative with a phenylmethylene group.

Uniqueness

2,4-Pentanedione, 3-(methoxymethylene)- is unique due to the presence of the methoxymethylene group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research contexts.

Properties

CAS No.

71043-35-1

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

3-(methoxymethylidene)pentane-2,4-dione

InChI

InChI=1S/C7H10O3/c1-5(8)7(4-10-3)6(2)9/h4H,1-3H3

InChI Key

JVJUIMLDVRHIOS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=COC)C(=O)C

Origin of Product

United States

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